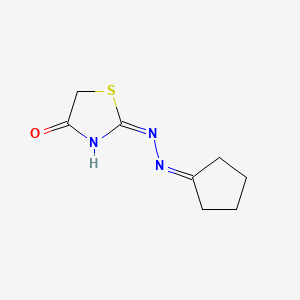
1,3-thiazolidine-2,4-dione 2-(cyclopentylidenehydrazone)
Overview
Description
1,3-thiazolidine-2,4-dione 2-(cyclopentylidenehydrazone), also known as CPTH2, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in gene expression and chromatin remodeling. CPTH2 has been shown to have a wide range of biological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Scientific Research Applications
1,3-thiazolidine-2,4-dione 2-(cyclopentylidenehydrazone) has been extensively studied in scientific research due to its potent HAT inhibitory activity. It has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. 1,3-thiazolidine-2,4-dione 2-(cyclopentylidenehydrazone) has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1,3-thiazolidine-2,4-dione 2-(cyclopentylidenehydrazone) has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
1,3-thiazolidine-2,4-dione 2-(cyclopentylidenehydrazone) works by inhibiting the activity of HAT enzymes, which are responsible for adding acetyl groups to histones and other proteins. This process is important for gene expression and chromatin remodeling. By inhibiting HAT activity, 1,3-thiazolidine-2,4-dione 2-(cyclopentylidenehydrazone) can alter gene expression patterns and affect various cellular processes. 1,3-thiazolidine-2,4-dione 2-(cyclopentylidenehydrazone) has been shown to selectively inhibit the activity of the HAT enzyme p300/CBP, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
1,3-thiazolidine-2,4-dione 2-(cyclopentylidenehydrazone) has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1,3-thiazolidine-2,4-dione 2-(cyclopentylidenehydrazone) has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 1,3-thiazolidine-2,4-dione 2-(cyclopentylidenehydrazone) has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1,3-thiazolidine-2,4-dione 2-(cyclopentylidenehydrazone) in lab experiments is its potent and selective HAT inhibitory activity. This allows researchers to specifically target the p300/CBP HAT enzyme, which is overexpressed in many types of cancer. Another advantage is its wide range of biological effects, which make it a versatile tool for studying various cellular processes. However, one limitation of using 1,3-thiazolidine-2,4-dione 2-(cyclopentylidenehydrazone) is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1,3-thiazolidine-2,4-dione 2-(cyclopentylidenehydrazone). One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and delivery method for 1,3-thiazolidine-2,4-dione 2-(cyclopentylidenehydrazone), as well as its potential side effects. Another area of interest is its mechanism of action, particularly its effects on gene expression and chromatin remodeling. Finally, there is a need for further studies on the biochemical and physiological effects of 1,3-thiazolidine-2,4-dione 2-(cyclopentylidenehydrazone), particularly its effects on inflammation and oxidative stress.
properties
IUPAC Name |
(2E)-2-(cyclopentylidenehydrazinylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c12-7-5-13-8(9-7)11-10-6-3-1-2-4-6/h1-5H2,(H,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYICZVILLPPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NN=C2NC(=O)CS2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=N/N=C/2\NC(=O)CS2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



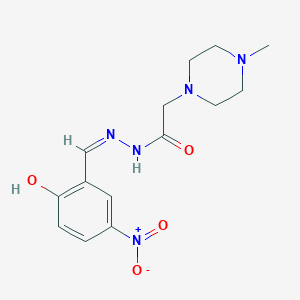
![4-hydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724630.png)
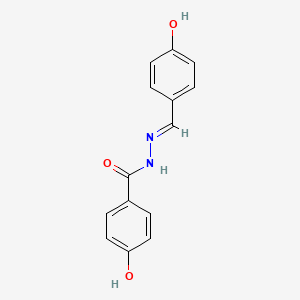
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B3724638.png)
![2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3724648.png)
![2-(4-biphenylyloxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B3724654.png)
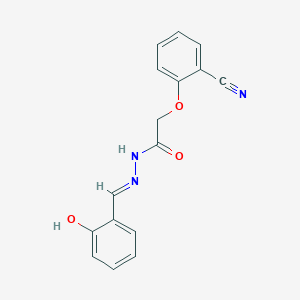
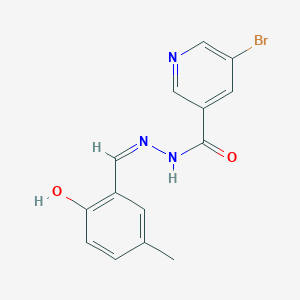
![2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone](/img/structure/B3724682.png)
![2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3724692.png)
![2-{1-phenyl-3-[2-(2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B3724706.png)
methyl]amino}-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propanoate](/img/structure/B3724712.png)
![3-[(4-tert-butylbenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3724716.png)
![N-(4-{[(4-chlorophenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(3,4-dimethylphenyl)guanidine](/img/structure/B3724722.png)